9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine
Overview
Description
9-methyl-1,2,3,4,7,8,9,10-octahydro1benzothieno[2,3-b]quinolin-11-amine is a complex organic compound featuring a fused ring system that includes a benzothiophene and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-1,2,3,4,7,8,9,10-octahydro1benzothieno[2,3-b]quinolin-11-amine typically involves multi-step organic reactions. One common approach starts with the formation of the benzothiophene core, followed by the construction of the quinoline ring through cyclization reactions. Key steps may include:
Formation of Benzothiophene Core: This can be achieved through the cyclization of a suitable thiophene derivative with an appropriate electrophile.
Quinoline Ring Construction: The quinoline ring is often formed via a Friedländer synthesis, which involves the condensation of an aromatic amine with a carbonyl compound.
Methylation and Amine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
9-methyl-1,2,3,4,7,8,9,10-octahydro1benzothieno[2,3-b]quinolin-11-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline or benzothiophene rings, potentially altering the compound’s electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the aromatic rings, modifying the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its fused ring system makes it an interesting subject for theoretical and computational studies.
Biology and Medicine
In biological and medicinal research, 9-methyl-1,2,3,4,7,8,9,10-octahydro1benzothieno[2,3-b]quinolin-11-amine is investigated for its potential as a pharmacophore. It may exhibit activity against various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In industry, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated ring system and potential for electronic applications.
Mechanism of Action
The mechanism of action of 9-methyl-1,2,3,4,7,8,9,10-octahydro1benzothieno[2,3-b]quinolin-11-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies, including binding assays and molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine, which are well-known for their antimalarial properties.
Benzothiophene Derivatives: Compounds such as raloxifene, used in the treatment of osteoporosis.
Uniqueness
What sets 9-methyl-1,2,3,4,7,8,9,10-octahydro1benzothieno[2,3-b]quinolin-11-amine apart is its unique fused ring structure, combining both benzothiophene and quinoline moieties. This duality can confer unique electronic and steric properties, potentially leading to novel applications in various fields.
Properties
IUPAC Name |
9-methyl-1,2,3,4,7,8,9,10-octahydro-[1]benzothiolo[2,3-b]quinolin-11-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S/c1-9-6-7-12-11(8-9)15(17)14-10-4-2-3-5-13(10)19-16(14)18-12/h9H,2-8H2,1H3,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNZHKJGGYRNAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C3C4=C(CCCC4)SC3=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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